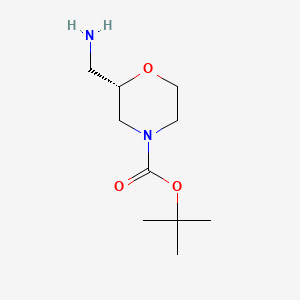

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

Description

BenchChem offers high-quality (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMBHUYOIZWQAJ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@H](C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363928 | |

| Record name | tert-Butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879403-42-6 | |

| Record name | tert-Butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

CAS Number: 879403-42-6

Introduction: The Strategic Value of the Chiral Morpholine Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the morpholine heterocycle has emerged as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds and approved drugs.[1] Its inherent physicochemical properties, including metabolic stability, aqueous solubility, and favorable pharmacokinetic profile, make it an attractive building block for drug designers.[2] This guide focuses on a specific, high-value derivative: (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate. The introduction of a chiral center at the C2 position and a primary amine functionality, protected by a tert-butoxycarbonyl (Boc) group on the morpholine nitrogen, creates a versatile synthon with significant potential in the synthesis of complex, stereochemically defined drug candidates.[3]

The strategic incorporation of the 2-(aminomethyl)morpholine moiety can influence a molecule's interaction with biological targets, enhance its ability to cross the blood-brain barrier, and improve its overall drug-like properties.[2][4] This technical guide provides an in-depth exploration of this compound, from its synthesis and analytical characterization to its applications in the development of novel therapeutics, aimed at researchers, scientists, and professionals in the field of drug development.

Physicochemical and Structural Properties

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is a chiral building block characterized by a morpholine ring with an aminomethyl substituent at the C2 position in the (S)-configuration. The secondary amine of the morpholine ring is protected with a Boc group, a common strategy in organic synthesis to prevent unwanted side reactions of the amine during subsequent chemical transformations.[5]

| Property | Value |

| CAS Number | 879403-42-6 |

| Molecular Formula | C₁₀H₂₀N₂O₃ |

| Molecular Weight | 216.28 g/mol |

| Appearance | Typically a liquid or semi-solid |

| Chirality | (S)-configuration at C2 |

The Boc protecting group is crucial as it allows for selective reactions at the primary amine of the aminomethyl group. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free secondary amine of the morpholine ring.[6]

Strategic Synthesis of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

The synthesis of this chiral morpholine derivative is a multi-step process that requires careful control of stereochemistry. A common and logical synthetic pathway begins with a readily available chiral precursor, (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. The overall strategy involves the conversion of the primary alcohol to a good leaving group, followed by nucleophilic substitution with an amine surrogate, and subsequent deprotection or transformation to yield the desired primary amine.

Caption: A representative synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol: A Two-Step Conversion from the Hydroxymethyl Precursor

This protocol outlines a reliable method for the synthesis of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate from its corresponding alcohol precursor via an azide intermediate. This approach is often favored due to the high efficiency and chemoselectivity of the azide reduction step.[7]

Part A: Synthesis of (S)-tert-Butyl 2-(azidomethyl)morpholine-4-carboxylate

-

Activation of the Hydroxyl Group:

-

To a solution of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude mesylated intermediate, which can often be used in the next step without further purification.

-

-

Nucleophilic Substitution with Azide:

-

Dissolve the crude mesylate from the previous step in dimethylformamide (DMF).

-

Add sodium azide (NaN₃) (2.0-3.0 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (S)-tert-butyl 2-(azidomethyl)morpholine-4-carboxylate.

-

Part B: Reduction of the Azide to the Primary Amine

-

Catalytic Hydrogenation (Preferred Method):

-

Dissolve the (S)-tert-butyl 2-(azidomethyl)morpholine-4-carboxylate (1.0 eq) in methanol or ethanol.

-

Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (5-10 mol%).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake). This process is highly effective for converting azides to primary amines.[8]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the desired product, (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate. The product is often of high purity and may not require further purification.

-

Alternative to Catalytic Hydrogenation: The Gabriel Synthesis

An alternative route to the primary amine involves the Gabriel synthesis, which utilizes potassium phthalimide as an ammonia surrogate to convert a primary alkyl halide into a primary amine.[9][10][11][12][13] This method is effective in preventing over-alkylation, a common side reaction when using ammonia directly.[13]

Caption: The Gabriel synthesis as an alternative route to the target primary amine.

Analytical Characterization: Ensuring Purity and Structural Integrity

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the morpholine ring protons (a complex multiplet pattern typically between 2.5 and 4.0 ppm), and the aminomethyl protons (two diastereotopic protons adjacent to the chiral center).[14][15] The protons of the morpholine ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the tert-butyl group, the morpholine ring, and the aminomethyl group.[14][15] The carbonyl carbon of the Boc group will appear downfield, typically in the range of 154-156 ppm.

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 217.16.

Chiral High-Performance Liquid Chromatography (HPLC):

To verify the enantiomeric purity of the final product, chiral HPLC is the method of choice. A suitable chiral stationary phase (CSP), such as one based on a polysaccharide or a macrocyclic glycopeptide, would be used to separate the (S) and (R) enantiomers.[16] The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is critical for achieving optimal separation.

Applications in Medicinal Chemistry and Drug Development

The (S)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate scaffold is a valuable building block in the synthesis of a wide range of biologically active molecules. The morpholine ring itself is a key component in numerous approved drugs, where it often contributes to improved pharmacokinetic properties.[1]

The primary amine of this scaffold serves as a key handle for further functionalization, allowing for the introduction of various substituents through reactions such as amide bond formation, reductive amination, and sulfonylation. This versatility enables the exploration of structure-activity relationships (SAR) in drug discovery programs.[3]

Derivatives of 2-(aminomethyl)morpholine have been investigated for a variety of pharmacological activities, including:

-

Anticancer Agents: The morpholine moiety is found in several kinase inhibitors, and the 2-(aminomethyl)morpholine scaffold can be used to synthesize novel compounds targeting various kinases involved in cancer progression.[2]

-

Central Nervous System (CNS) Agents: The physicochemical properties of the morpholine ring can enhance a molecule's ability to penetrate the blood-brain barrier, making this scaffold attractive for the development of drugs targeting CNS disorders.[2]

-

Antibacterial and Antifungal Agents: Morpholine derivatives have a long history of use as antimicrobial agents, and this scaffold can be incorporated into novel structures to combat infectious diseases.[16]

The specific stereochemistry at the C2 position is often critical for the biological activity of the final compound, as enantiomers can exhibit significantly different pharmacological profiles. The availability of enantiomerically pure building blocks like (S)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is therefore essential for the development of stereochemically defined drug candidates.

Conclusion

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is a strategically important chiral building block in modern drug discovery. Its synthesis, while requiring careful stereochemical control, is achievable through well-established synthetic methodologies. The versatility of its functional groups, combined with the favorable properties of the morpholine scaffold, makes it a valuable tool for medicinal chemists seeking to develop novel therapeutics with improved efficacy and pharmacokinetic profiles. This in-depth guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

- Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236.

-

BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction? Retrieved from [Link]

-

OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from [Link]

-

Wikipedia. (2023). Gabriel synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

- Marcantoni, E., et al. (2008). Efficient Transformation of Azides to Primary Amines Using the Mild and Easily Accessible CeCl3·7H2O/NaI System. The Journal of Organic Chemistry, 73(5), 1919-1924.

-

LibreTexts Chemistry. (2021). 24.6: Synthesis of Amines. Retrieved from [Link]

-

Norris, J. (2021, July 20). Synthesis of Amines by Reduction [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Retrieved from [Link]

-

ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

-

International Journal of Progressive Research in Engineering Management and Science. (2022). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

-

ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. Retrieved from [Link]

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.

- Cignarella, G., et al. (1985). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of medicinal chemistry, 28(1), 25–30.

- Contardi, D., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic resonance in chemistry : MRC, 43(8), 673–675.

-

ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved from [Link]

- Jain, A., & Sahu, S. K. (2024).

- Calugi, L., Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 362–374.

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814.

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

- Raoof, S. S., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253-261.

-

MDPI. (2010). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 879403-42-6|(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]

- 6. bmse000154 4-(2-Aminoethyl)morpholine at BMRB [bmrb.io]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgosolver.com [orgosolver.com]

- 12. byjus.com [byjus.com]

- 13. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 14. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate chemical properties

An In-Depth Technical Guide to (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

Executive Summary

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is a chiral heterocyclic compound of significant interest in modern medicinal chemistry and pharmaceutical development. As a bifunctional molecule, it incorporates a protected morpholine scaffold and a reactive primary amine, making it a versatile building block for the synthesis of complex, high-value molecules.[1][2] The defined (S)-stereochemistry at the C-2 position is crucial for creating enantiomerically pure drug candidates, enabling precise interactions with biological targets.[3] This guide provides a comprehensive technical overview of its chemical properties, validated synthetic protocols, spectroscopic signature, and applications, intended for researchers and scientists in drug discovery and process development.

Molecular Structure and Physicochemical Properties

Structural Analysis

The structure of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is defined by three key features:

-

A Morpholine Ring: A six-membered saturated heterocycle containing both an oxygen and a nitrogen atom. This scaffold is prized in drug design for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, and its ability to act as a hydrogen bond acceptor.[4]

-

A Boc Protecting Group: The nitrogen atom of the morpholine ring is protected as a tert-butyl carbamate (Boc). This group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, providing a strategic handle for sequential synthesis.[3]

-

A Chiral Aminomethyl Side Chain: The primary amine at the terminus of the C-2 methyl group provides a nucleophilic site for further derivatization, such as amide bond formation or sulfonylation, to build out the final drug molecule.[3] The (S)-configuration is critical for enantioselective binding to target proteins.

Caption: Molecular structure of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate.

Physicochemical Data

The key properties of this compound are summarized below for quick reference. Predicted values are based on computational models and should be confirmed experimentally.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [1] |

| Molecular Weight | 216.28 g/mol | [1] |

| CAS Number | 879403-42-6 | [1] |

| Appearance | White crystalline solid | |

| Density (Predicted) | 1.078 ± 0.06 g/cm³ | |

| Boiling Point (Predicted) | 310.7 ± 27.0 °C | |

| Flash Point (Predicted) | 141.7 °C | |

| pKa (Predicted) | 9.37 ± 0.29 | |

| Solubility | Soluble in organic solvents (e.g., Dimethylformamide, Dichloromethane) |

Storage Conditions: For long-term stability, the compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area under an inert atmosphere.[1][5] It should be kept away from incompatible substances such as strong acids and oxidizing agents.[5][6]

Synthesis and Mechanistic Considerations

The synthesis of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate requires a stereocontrolled approach to ensure enantiopurity. A common and reliable strategy begins with the commercially available precursor, (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate.[7][8] This pathway involves the activation of the primary alcohol, nucleophilic displacement, and subsequent reduction.

Synthetic Pathway Overview

The conversion of the hydroxymethyl precursor to the target aminomethyl compound is a robust three-step process. This method is favored because it proceeds with high fidelity, preserving the critical (S)-stereocenter.

Caption: A validated synthetic pathway from a hydroxymethyl precursor.

Experimental Protocol

This protocol provides a self-validating system for the synthesis, with clear steps and rationale.

Step 1: Activation of the Primary Alcohol via Tosylation

-

Rationale: The hydroxyl group is a poor leaving group. Converting it to a tosylate ester makes the carbon atom highly electrophilic and susceptible to nucleophilic attack in the subsequent step. Pyridine acts as both the solvent and the base to neutralize the HCl byproduct.

-

Procedure:

-

Dissolve (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding cold water. Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used directly in the next step.

-

Step 2: Nucleophilic Displacement with Sodium Azide

-

Rationale: Sodium azide serves as an excellent nucleophile for the Sₙ2 displacement of the tosylate group. This reaction typically proceeds with inversion of configuration, but since the chiral center is adjacent to the reaction site, its stereochemistry is preserved. DMF is an ideal polar aprotic solvent for this transformation.

-

Procedure:

-

Dissolve the crude tosylate from Step 1 in anhydrous DMF.

-

Add sodium azide (1.5 eq) and heat the mixture to 60-70 °C.

-

Stir for 12-18 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous phase multiple times with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude azido intermediate.

-

Step 3: Reduction of the Azide to the Primary Amine

-

Rationale: The azide is cleanly and efficiently reduced to the primary amine. Catalytic hydrogenation (H₂ over Pd/C) is a common method due to its mild conditions and simple work-up.

-

Procedure:

-

Dissolve the crude azide from Step 2 in methanol or ethanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

-

Stir vigorously at room temperature for 4-8 hours.

-

Monitor for the disappearance of the starting material by TLC.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with additional solvent.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate.

-

Spectroscopic Characterization

Structural confirmation is achieved through a combination of NMR, IR, and MS techniques. The following data are characteristic for the title compound.

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) ≈ 3.90-3.70 (m, 2H, morpholine), 3.65-3.50 (m, 1H, morpholine), 3.40-3.20 (m, 1H, morpholine), 2.90-2.60 (m, 4H, morpholine & CH₂-NH₂), 1.60 (br s, 2H, NH₂), 1.46 (s, 9H, C(CH₃)₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) ≈ 154.8 (C=O), 80.5 (C(CH₃)₃), 70.1, 66.8 (morpholine O-CH₂), 52.5 (morpholine N-CH), 45.2 (CH₂-NH₂), 44.0 (morpholine N-CH₂), 28.4 (C(CH₃)₃). |

| IR (ATR, cm⁻¹) | ν ≈ 3360-3280 (N-H stretch, amine), 2975-2850 (C-H stretch, alkyl), 1690 (C=O stretch, carbamate), 1170 (C-O-C stretch, ether). |

| Mass Spec. (ESI+) | m/z = 217.16 [M+H]⁺, 161.12 [M-C₄H₈+H]⁺, 117.09 [M-Boc+H]⁺. |

Workflow for Spectroscopic Analysis

A standardized workflow ensures reproducible and high-quality data for structural elucidation and purity assessment.

Caption: General workflow for NMR spectroscopic analysis.[9]

Applications in Drug Discovery and Development

The title compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups.

-

Scaffold for Kinase Inhibitors: The morpholine ring is a common feature in kinase inhibitors, where it often serves to improve pharmacokinetic properties.[4] The aminomethyl group can be elaborated to form amide or urea linkages that interact with the hinge region of the kinase active site.

-

GPCR Modulator Synthesis: It is a precursor for synthesizing modulators of G-protein coupled receptors (GPCRs), where precise stereochemistry is often a prerequisite for potent and selective activity.[3]

-

CNS Drug Development: Morpholine-containing compounds are frequently explored for central nervous system (CNS) targets. The heterocycle can help balance the lipophilicity required to cross the blood-brain barrier with the necessary solubility for formulation.[4]

Caption: Role as a versatile building block in drug candidate synthesis.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The compound is classified as an irritant.

| Hazard Statement | Description | Precaution |

| H315 | Causes skin irritation | Wear protective gloves and clothing. Wash skin thoroughly after handling.[5] |

| H319 | Causes serious eye irritation | Wear eye and face protection. Rinse cautiously with water if contact occurs.[5] |

| H335 | May cause respiratory irritation | Use only in a well-ventilated area. Avoid breathing dust.[5] |

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[5]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Spill & Disposal: In case of a spill, prevent dust formation. Vacuum or sweep up the material and place it into a suitable disposal container.[5] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[5]

References

- AK Scientific, Inc. (n.d.). Tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;hydrochloride Safety Data Sheet.

-

ChemBK. (2024). TERTIO-BUTYL 2-(AMINOMETHYL)MORPHOLINE-4-CARBOXYLATE - Physico-chemical Properties. Retrieved from [Link]

- Sigma-Aldrich. (2025). Aldrich A55004 - Safety Data Sheet.

- Supporting Information. (n.d.). Characterization Data of the Products.

-

PubChem. (n.d.). tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. CID 1512577. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate. CID 19081094. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. CID 5201202. Retrieved from [Link]

-

PubChemLite. (2025). Tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate. Retrieved from [Link]

- BenchChem. (2025). Spectroscopic analysis (NMR, IR, Mass Spec) of morpholine and its analogues.

-

Chem-Impex. (n.d.). 3-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester. Retrieved from [Link]

- Jain, A., & Sahu, S. K. (2024).

-

Biological Magnetic Resonance Bank (BMRB). (n.d.). bmse000154 4-(2-Aminoethyl)morpholine. Retrieved from [Link]

- Pal'chikov, V. A. (2013). Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 791-821.

- Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2209–2219.

Sources

- 1. 879403-42-6|(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate () for sale [vulcanchem.com]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1512577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-HYDROXYMETHYL-4-BOC-MORPHOLINE | 135065-69-9 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is a pivotal chiral building block in modern medicinal chemistry. Its unique structure, featuring a morpholine scaffold, a stereodefined center, and orthogonally protected amino groups, makes it an invaluable intermediate for synthesizing complex pharmaceutical agents. The morpholine moiety is frequently employed to enhance physicochemical properties such as solubility and metabolic stability, and to improve pharmacokinetics, particularly for centrally acting agents requiring blood-brain barrier penetration.[1] This guide provides an in-depth analysis of its molecular characteristics, outlines robust protocols for its synthesis and analytical characterization, and explores its application in the development of novel therapeutics.

Core Physicochemical Properties and Structural Analysis

The utility of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate stems directly from its distinct molecular architecture. Understanding its fundamental properties is crucial for its effective application in synthetic chemistry.

Key Properties

A summary of the compound's essential identifiers and computed properties is provided below.

| Property | Value | Source |

| Molecular Weight | 216.28 g/mol | [2][3] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [2][3][4] |

| CAS Number | 879403-42-6 | [2] |

| IUPAC Name | tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate | |

| Appearance | Varies; typically a solid or oil | |

| Storage | Inert atmosphere, room temperature | [2] |

Structural Elucidation

The molecule's structure combines three key features that are central to its function in drug design:

-

The Morpholine Scaffold: This six-membered heterocycle, containing both an oxygen and a nitrogen atom, is a "privileged" structure in medicinal chemistry.[5] The oxygen atom can act as a hydrogen bond acceptor, while the overall ring structure often imparts favorable pharmacokinetic (PK/PD) properties, including improved aqueous solubility and metabolic profile.[1]

-

The (S)-Stereocenter: The absolute configuration at the C2 position is critical. Biological targets, such as enzymes and receptors, are chiral environments. The specific (S)-enantiomer ensures precise three-dimensional orientation of substituents, which is fundamental for achieving high-affinity and selective binding to the target protein.

-

Orthogonal Protecting Groups: The molecule features two nitrogen atoms with distinct reactivity. The secondary amine within the morpholine ring is protected as a tert-butyl carbamate (Boc), while the primary amine of the aminomethyl side chain remains free. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions. This orthogonality allows for selective functionalization of the primary amine (e.g., through amide bond formation, reductive amination, or sulfonylation) without affecting the morpholine nitrogen.[6][7]

Caption: Chemical structure of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate.

Synthesis and Manufacturing Considerations

The synthesis of this chiral building block requires a stereocontrolled approach to ensure high enantiomeric purity. A common and efficient strategy involves starting from an enantiopure precursor, such as (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate.

Caption: High-level synthetic workflow from the hydroxymethyl precursor.

Experimental Protocol: Two-Step Synthesis from Hydroxymethyl Precursor

This protocol describes a reliable, laboratory-scale synthesis via an azide intermediate. This method is often preferred over direct bromination followed by amination as it avoids harsh reagents and often proceeds with higher yields and cleaner conversions.

PART A: Synthesis of (S)-tert-Butyl 2-(azidomethyl)morpholine-4-carboxylate

-

Dissolution & Cooling: Dissolve (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

-

Activation: Add triethylamine (Et₃N, 1.5 eq) to the stirred solution. Then, add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C. The causality here is the in-situ formation of a mesylate, which is an excellent leaving group for the subsequent substitution reaction.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude mesylate is typically used directly in the next step without further purification.

-

Nucleophilic Substitution: Dissolve the crude mesylate in dimethylformamide (DMF, approx. 10 mL per gram). Add sodium azide (NaN₃, 3.0 eq). Heat the mixture to 60-70 °C and stir for 4-6 hours. Causality: The azide anion displaces the mesylate group via an Sₙ2 reaction, which proceeds with inversion of configuration if the reaction were at the chiral center, but here it occurs on the adjacent carbon, thus preserving the (S)-stereochemistry.

-

Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash extensively with water and then brine to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude azide product, which can be purified by column chromatography if necessary.

PART B: Reduction to (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

-

Setup: Dissolve the azide intermediate from Part A (1.0 eq) in methanol or ethyl acetate. Carefully add Palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.

-

Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature. Causality: The palladium surface catalyzes the reduction of the azide group to a primary amine using molecular hydrogen as the reductant.

-

Monitoring & Filtration: Monitor the reaction by TLC/LC-MS. Upon completion (typically 2-4 hours), carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; the filter cake should not be allowed to dry completely and should be quenched with water.

-

Final Product: Rinse the filter pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the final product, (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate. The purity is often high enough for subsequent use, but it can be further purified if required.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the final compound is paramount. A multi-technique approach provides a self-validating system for quality control.

Caption: A typical quality control workflow for compound validation.

Protocol: Identity and Purity via LC-MS

-

Objective: To confirm the molecular weight and assess the purity of the compound.

-

Method:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Detection: UV at 210/254 nm and Mass Spectrometry (ESI+).

-

-

Expected Result: A major peak in the chromatogram corresponding to the product. The mass spectrum should show a prominent ion for [M+H]⁺ at m/z ≈ 217.15. Purity is determined by the area percentage of the main peak.

Protocol: Enantiomeric Purity via Chiral HPLC

-

Objective: To determine the enantiomeric excess (e.e.) of the (S)-enantiomer.

-

Method:

-

Column: Chiral stationary phase column (e.g., Chiralpak® AD-H or similar).[8]

-

Mobile Phase: Isocratic mixture of hexane and isopropanol (e.g., 90:10), often with a small amount of an amine modifier like diethylamine (0.1%).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

-

Expected Result: Two well-resolved peaks corresponding to the (S) and (R) enantiomers. For a successful synthesis, the area of the (S)-enantiomer peak should be >99% of the total area of both peaks.

Applications in Medicinal Chemistry

The primary value of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate lies in its role as a versatile intermediate. The free primary amine is a synthetic handle for introducing the molecule into a larger target structure.

Caption: Key synthetic transformations using the primary amine handle.

-

Amide Bond Formation: This is the most common application. The primary amine can be coupled with a carboxylic acid using standard peptide coupling reagents like HATU, HBTU, or EDC/HOBt to form a stable amide bond.[6] This is a cornerstone of many synthetic routes for kinase inhibitors and other complex drug candidates.

-

Sulfonylation: Reaction with a sulfonyl chloride (R-SO₂Cl) in the presence of a non-nucleophilic base yields a sulfonamide, another common functional group in pharmaceuticals.

-

Use in CNS Drug Discovery: The morpholine ring is particularly valuable for CNS targets. Its polarity and conformational flexibility can improve solubility and permeability across the blood-brain barrier, a critical hurdle in developing drugs for neurological and psychiatric disorders.[1] It has been incorporated into molecules targeting enzymes and receptors involved in pain, mood disorders, and neurodegenerative diseases.[1]

References

-

PubChem. tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1512577.[Link]

-

PubChem. tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate | C10H20N2O3 | CID 19081094.[Link]

-

PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202.[Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 791-821. [Link]

-

Cislaghi, G., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(17), 2644-2659. [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 879403-42-6|(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate | C10H20N2O3 | CID 19081094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate () for sale [vulcanchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

A-Z Guide to (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate: Synthesis, Characterization, and Application

Abstract

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is a chiral morpholine derivative of significant interest in medicinal chemistry and drug discovery. Its constrained bicyclic-like structure and dual amine functionality make it a valuable building block for introducing specific conformational rigidity and hydrogen bonding motifs into pharmacologically active molecules. This technical guide provides an in-depth overview of the compound, detailing its physicochemical properties, stereocontrolled synthesis, comprehensive analytical characterization, and strategic applications in the development of novel therapeutics. The protocols and insights presented herein are intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their scientific endeavors.

Introduction: The Strategic Value of the 2-Aminomethylmorpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its presence often enhances aqueous solubility, metabolic stability, and can serve as a key pharmacophoric element for receptor interaction.[1][2] The introduction of an aminomethyl side chain at the C2 position, particularly with defined (S)-stereochemistry, creates a chiral building block with two distinct nitrogen atoms available for synthetic elaboration.

The structure of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate incorporates a tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen (N4). This strategic protection allows for selective functionalization of the primary exocyclic amine. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, unmasking the secondary amine for further modification. This differential reactivity is a cornerstone of its utility in multi-step synthetic campaigns. The stereochemistry at the C2 position is frequently critical for achieving potent and selective binding to biological targets, as enantiomers often exhibit significantly different pharmacological profiles.[3]

This guide will systematically explore the essential technical aspects of working with this compound, from its creation in the lab to its application in complex molecule synthesis.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is fundamental for its effective use in synthesis and formulation.

Structural Details

The core of the molecule is a six-membered morpholine heterocycle containing both an oxygen and a nitrogen atom. A tert-butyl carbamate (Boc) group is attached to the nitrogen at the 4-position, and an aminomethyl side chain with (S)-stereochemistry is located at the 2-position.[4]

// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.5!"]; C3 [label="C", pos="1.2,-0.5!"]; O4 [label="O", pos="-1.2,-0.5!"]; C5 [label="C", pos="-1.2,0.5!"]; N_Boc [label="N", pos="0,1.5!"]; C_Boc [label="C", pos="0,2.5!"]; O_Boc1 [label="O", pos="-1,3!"]; O_Boc2 [label="O", pos="1,3!"]; C_tert1 [label="C", pos="1,4!"]; C_tert2 [label="C", pos="2,3.5!"]; C_tert3 [label="C", pos="0,4.5!"]; C_amino [label="C", pos="2.4,0!"]; N_amino [label="N", pos="3.6,0.5!"]; H_S [label="(S)", pos="1.5,1!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- O4; O4 -- C5; C5 -- N1; N1 -- N_Boc [style=dashed]; // Connection to Boc group N_Boc -- C_Boc; C_Boc -- O_Boc1; C_Boc -- O_Boc2; O_Boc2 -- C_tert1; C_tert1 -- C_tert2; C_tert1 -- C_tert3; C2 -- C_amino; C_amino -- N_amino;

// Atom labels with proper positioning subgraph { rank=same; N1 [label="N4"]; C5 [label="C5"]; C3 [label="C3"]; } subgraph { rank=same; C2 [label="C2"]; O4 [label="O"]; } subgraph { rank=same; C_amino [label="CH₂"]; N_amino [label="NH₂"]; } subgraph { rank=same; N_Boc [label=""]; C_Boc [label="C=O"]; } subgraph { rank=same; O_Boc2 [label="O"]; C_tert1 [label="C(CH₃)₃"]; } } endomdot Caption: Structure of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate.

Key Physicochemical Data

The following table summarizes essential data for handling, storing, and utilizing this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [4] |

| Molecular Weight | 216.28 g/mol | [4] |

| Appearance | White crystalline solid to solid-liquid mixture | [5] |

| Boiling Point | ~311 °C at 760 mmHg | |

| Density | ~1.078 g/cm³ | |

| Solubility | Soluble in organic solvents like dichloromethane (DCM), Dimethylformamide (DMF) | [5] |

| Storage | Keep in a dark place, under inert atmosphere, at room temperature or 2-8°C. | [4][6] |

Synthesis and Purification

The synthesis of chiral 2-substituted morpholines is a well-explored area of organic chemistry, with several strategies available to control the stereochemistry.[7][8][9] A common and effective approach starts from a chiral precursor, (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, which is commercially available or can be synthesized.[10][11]

The conversion of the hydroxymethyl group to an aminomethyl group is typically achieved via a two-step sequence involving activation of the alcohol followed by displacement with an azide or another nitrogen nucleophile and subsequent reduction.

Synthetic Workflow Overview

Detailed Experimental Protocol

This protocol describes a representative synthesis from (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.

Step 1: Mesylation of the Primary Alcohol

-

Setup: To a solution of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) under a nitrogen atmosphere at 0 °C, add triethylamine (TEA, 1.5 eq).

-

Reaction: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Causality: TEA is a non-nucleophilic base that quenches the HCl byproduct generated, preventing potential side reactions, including cleavage of the acid-labile Boc group. The reaction is run at 0 °C to control the exotherm and minimize side product formation.

-

-

Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate intermediate. This intermediate is often used in the next step without further purification.

Step 2: Azide Displacement

-

Setup: Dissolve the crude mesylate from the previous step in anhydrous dimethylformamide (DMF, ~0.3 M). Add sodium azide (NaN₃, 3.0 eq).

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

-

Causality: DMF is an excellent polar aprotic solvent for Sₙ2 reactions. Heating is required to overcome the activation energy for the displacement of the mesylate group by the azide nucleophile.

-

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash extensively with water and brine to remove DMF and excess sodium azide. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude azidomethyl intermediate.

Step 3: Reduction of the Azide

-

Setup: Dissolve the crude azide in methanol or ethanol (~0.2 M). Carefully add 10% Palladium on carbon (Pd/C, ~10 mol% Pd).

-

Reaction: Place the reaction vessel under an atmosphere of hydrogen gas (balloon or Parr shaker, 1-3 atm) and stir vigorously at room temperature for 4-16 hours.

-

Causality: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines. The reaction is typically quantitative, and the only byproduct is nitrogen gas.

-

-

Monitoring: Monitor the disappearance of the azide starting material by TLC or LC-MS.

-

Workup & Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of DCM/Methanol, often with a small amount of ammonium hydroxide) to afford the pure (S)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemical integrity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides key structural information.

-

δ ~1.45 ppm (s, 9H): A strong singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.

-

δ ~2.6-3.0 ppm (m, 4H): Complex multiplets for the protons of the primary amine (CH₂NH₂) and the axial proton at C3.

-

δ ~3.4-4.0 ppm (m, 5H): A series of multiplets corresponding to the remaining morpholine ring protons (C2-H, C3-eq, C5, C6).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~154.8 ppm: Carbonyl carbon of the Boc group.

-

δ ~79.8 ppm: Quaternary carbon of the Boc group.

-

δ ~67.0 ppm: C5 of the morpholine ring (adjacent to oxygen).

-

δ ~53.3 ppm: C2 of the morpholine ring.

-

δ ~44.5-46.0 ppm: C3, C6, and the aminomethyl CH₂.

-

δ ~28.4 ppm: Methyl carbons of the Boc group.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Method: Electrospray Ionization (ESI) in positive mode is typically used.

-

Expected Ion: [M+H]⁺ = 217.15

-

Self-Validation: The observed mass-to-charge ratio (m/z) must match the calculated value for the protonated molecule (C₁₀H₂₁N₂O₃⁺) within a narrow tolerance (typically < 5 ppm for high-resolution MS), confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound.

-

Column: A reverse-phase C18 column is standard.

-

Mobile Phase: A gradient of water and acetonitrile (ACN), often with 0.1% trifluoroacetic acid (TFA) or formic acid as a modifier.

-

Detection: UV detection at 210-220 nm (for the carbamate).

-

Acceptance Criteria: Purity should typically be ≥95% for use in drug discovery applications.

Applications in Drug Discovery

The bifunctional nature of (S)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate makes it a highly versatile building block. The primary amine serves as a nucleophilic handle for amide bond formation, reductive amination, or alkylation, while the Boc-protected secondary amine can be deprotected at a later stage for further diversification.

Role as a Privileged Scaffold

The 2-aminomethylmorpholine motif is found in several classes of biologically active agents, including inhibitors of kinases, proteases, and G-protein coupled receptors (GPCRs).[3] Its constrained nature helps to lock the attached pharmacophores into a specific orientation, which can lead to enhanced binding affinity and selectivity.

Case Study: Synthesis of a Kinase Inhibitor Fragment

This building block can be used to synthesize fragments of complex molecules like BACE-1 inhibitors for Alzheimer's disease or PI3K inhibitors for oncology.[2]

Protocol: Amide Coupling

-

Setup: To a solution of (S)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate (1.0 eq) and a carboxylic acid of interest (R-COOH, 1.05 eq) in DMF, add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).

-

Reaction: Stir at room temperature for 2-12 hours.

-

Causality: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid to form an active ester, which is then readily attacked by the primary amine of the morpholine building block. DIPEA is a sterically hindered, non-nucleophilic base used to maintain basic conditions without competing in the reaction.

-

-

Workup & Purification: Dilute the reaction with ethyl acetate, wash with aqueous lithium chloride solution, saturated sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify by flash chromatography to obtain the coupled product.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound and the reagents used in its synthesis.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle reagents like methanesulfonyl chloride, sodium azide, and strong acids in a well-ventilated fume hood.

-

Refer to the Safety Data Sheet (SDS) for detailed hazard information.

Conclusion

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is a high-value chiral building block whose utility is rooted in its defined stereochemistry and orthogonal protecting group strategy. Its synthesis is achievable through robust and well-established chemical transformations. The detailed analytical protocols provided ensure that researchers can confidently verify the quality of their material. By enabling the introduction of a constrained diamine motif, this compound will continue to be a valuable tool for medicinal chemists aiming to optimize the potency, selectivity, and pharmacokinetic properties of next-generation therapeutics.

References

- Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journal of Scientific and Industrial Research.

- Vulcanchem. (n.d.). tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate.

- ResearchGate. (n.d.). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.

- PubChem. (n.d.). tert-Butyl 2-aminomorpholine-4-carboxylate. CID 145680974.

- Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.

- R Discovery. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives.

- ChemBK. (2024). TERTIO-BUTYL 2-(AMINOMETHYL)MORPHOLINE-4-CARBOXYLATE.

- BLDpharm. (n.d.). (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate. CAS 879403-42-6.

- Sigma-Aldrich. (n.d.). tert-Butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate. CAS 1174913-80-4.

- Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.

- PubChem. (n.d.). tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate. CID 19081094.

- Ambeed. (n.d.). (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. CAS 135065-76-8.

- PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. CID 5201202.

- BLDpharm. (n.d.). (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate. CAS 919286-71-8.

- Amerigo Scientific. (n.d.). (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate.

- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry.

- Maccallini, C., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

- ChemicalBook. (n.d.). 2-HYDROXYMETHYL-4-BOC-MORPHOLINE. CAS 135065-69-9.

- ChemicalRegister.com. (n.d.). (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (CAS No. 1260611-32-2) Suppliers.

- ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate () for sale [vulcanchem.com]

- 4. 879403-42-6|(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. 919286-71-8|(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]

- 7. banglajol.info [banglajol.info]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. 135065-76-8 | (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 11. 2-HYDROXYMETHYL-4-BOC-MORPHOLINE | 135065-69-9 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

This guide provides a comprehensive overview of a robust and stereoselective synthetic route to (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. The synthesis leverages the chiral pool, starting from the readily available amino acid L-serine, to ensure the desired (S)-stereochemistry in the final product. This document will delve into the strategic considerations behind the synthetic design, detailed experimental protocols, and the underlying chemical principles.

Introduction: The Significance of Chiral Morpholines

Chiral morpholine scaffolds are privileged structures in modern drug discovery, appearing in a wide array of biologically active molecules. Their unique conformational properties and ability to engage in key hydrogen bonding interactions make them attractive components for modulating the pharmacological profiles of drug candidates. Specifically, the 2-aminomethylmorpholine moiety provides a versatile handle for further chemical elaboration, enabling the exploration of structure-activity relationships (SAR) in drug optimization programs. The synthesis of enantiomerically pure morpholine derivatives is therefore a critical task for medicinal chemists.

This guide focuses on a chiral pool-based approach, which is an efficient strategy for the synthesis of complex chiral molecules by utilizing readily available, inexpensive, and enantiomerically pure starting materials from nature, such as amino acids.[1]

Synthetic Strategy: A Chiral Pool Approach from L-Serine

The chosen synthetic pathway commences with L-serine, a natural α-amino acid, to establish the (S)-stereocenter at the C2 position of the morpholine ring. The overall strategy can be dissected into three key stages:

-

Preparation of the Key Intermediate: Synthesis of the pivotal chiral intermediate, (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate.

-

Functional Group Interconversion: Conversion of the hydroxymethyl group to an aminomethyl group.

-

Purification and Characterization: Isolation and verification of the final product.

This approach is advantageous due to the high stereochemical fidelity transferred from the starting material and the use of well-established, scalable chemical transformations.

Caption: Protection and esterification of L-serine.

Experimental Protocol:

-

N-Boc Protection: To a solution of L-serine in a suitable solvent system (e.g., a mixture of dioxane and water), a base such as sodium hydroxide is added, and the mixture is cooled in an ice bath. Di-tert-butyl dicarbonate ((Boc)₂O) is then added portion-wise. The reaction is stirred until completion, typically monitored by thin-layer chromatography (TLC).

-

Esterification: The resulting N-Boc-L-serine is then esterified. A common method involves reacting it with methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated under reduced pressure to yield N-Boc-L-serine methyl ester, which can often be used in the next step without further purification.

Step 1.2: Reduction and Cyclization to Form the Morpholine Ring

The subsequent step involves the reduction of the methyl ester to the corresponding primary alcohol, followed by an intramolecular cyclization to form the morpholine ring.

Caption: Reduction and cyclization to the morpholine intermediate.

Experimental Protocol:

-

Reduction: The N-Boc-L-serine methyl ester is dissolved in a suitable solvent, such as methanol or ethanol, and a reducing agent like sodium borohydride is added portion-wise at a reduced temperature (e.g., 0 °C). The reaction is stirred until the ester is fully consumed.

-

Cyclization: The formation of the morpholine ring can be achieved through various methods. A plausible approach is an intramolecular Williamson ether synthesis. The diol intermediate from the reduction can be selectively activated at the primary hydroxyl group (derived from the carboxylic acid) for cyclization with the secondary hydroxyl group of the serine backbone. Alternatively, a one-pot reduction and cyclization may be feasible under specific conditions. A related synthesis of a morpholine derivative from N-chloroacetyl-L-serine tert-butyl ester proceeds via intramolecular cyclization using a base like sodium ethoxide.

-

Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product, (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate, is then purified by column chromatography on silica gel.

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1.1 | L-Serine | (Boc)₂O, Base; CH₃I, K₂CO₃ | N-Boc-L-serine methyl ester | 80-90% |

| 1.2 | N-Boc-L-serine methyl ester | NaBH₄ | (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | 70-85% |

PART 2: Conversion of the Hydroxymethyl to the Aminomethyl Group

With the key intermediate in hand, the next stage focuses on the conversion of the primary alcohol to the desired primary amine. Two reliable methods are presented here.

Method A: Two-Step Conversion via an Azide Intermediate

This classic and robust method involves the activation of the alcohol as a good leaving group (mesylate or tosylate), followed by nucleophilic substitution with azide and subsequent reduction.

Caption: Method A: Conversion via an azide intermediate.

Experimental Protocol:

-

Mesylation: The (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate is dissolved in a chlorinated solvent like dichloromethane (DCM) and cooled to 0 °C. A base, such as triethylamine (Et₃N), is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl). The reaction is stirred at low temperature until completion.

-

Azide Displacement: The crude mesylate is then reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF. The reaction is typically heated to facilitate the Sₙ2 displacement.

-

Reduction: The resulting azide is reduced to the primary amine. This can be achieved through several methods, including catalytic hydrogenation (H₂, Pd/C) or by using a reducing agent such as lithium aluminum hydride (LiAlH₄) or triphenylphosphine (Staudinger reaction) followed by hydrolysis.

-

Work-up and Purification: Each step requires an appropriate aqueous work-up to remove reagents and byproducts. The final product is purified by column chromatography or crystallization.

Method B: Mitsunobu Reaction

The Mitsunobu reaction offers a direct, one-pot conversion of the alcohol to a protected amine precursor, which can then be deprotected to reveal the primary amine. [2][3]This reaction proceeds with inversion of configuration, which is not a concern for a primary alcohol.

Caption: Method B: Conversion via Mitsunobu reaction.

Experimental Protocol:

-

Mitsunobu Reaction: To a solution of (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate, triphenylphosphine (PPh₃), and a nitrogen nucleophile such as phthalimide in an anhydrous aprotic solvent like tetrahydrofuran (THF), a dialkyl azodicarboxylate, for instance, diisopropyl azodicarboxylate (DIAD), is added dropwise at a low temperature. [1]The reaction is then allowed to warm to room temperature and stirred until completion.

-

Deprotection: The resulting phthalimide adduct is cleaved using hydrazine hydrate in a protic solvent like ethanol, which releases the desired primary amine.

-

Work-up and Purification: The Mitsunobu reaction is notorious for the formation of triphenylphosphine oxide and the reduced azodicarboxylate as byproducts, which can complicate purification. Careful chromatography is often required. The deprotection step also requires a thorough work-up to remove the phthalhydrazide byproduct.

| Method | Key Reagents | Advantages | Disadvantages |

| A (Azide) | MsCl, NaN₃, H₂/Pd/C | Reliable, high-yielding, scalable | Two-step process, use of potentially explosive azide |

| B (Mitsunobu) | PPh₃, DIAD, Phthalimide, N₂H₄ | One-pot for C-N bond formation | Difficult purification, stoichiometric byproducts |

Conclusion

This technical guide has outlined a comprehensive and stereocontrolled synthesis of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate from the chiral pool starting material, L-serine. The detailed protocols for the construction of the key hydroxymethylmorpholine intermediate and its subsequent conversion to the target amine provide a practical framework for researchers in the field of medicinal chemistry. The choice between the two presented methods for the final functional group interconversion will depend on the specific requirements of the synthesis, such as scale, and the available purification capabilities. The presented synthesis is a testament to the power of chiral pool strategies in accessing valuable and enantiomerically pure building blocks for drug discovery.

References

-

Garner, P., & Park, J. M. (n.d.). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses, 70, 18. [Link]

-

Reddy, B. V. S., & Reddy, L. R. (2014). Amino acid chirons: a tool for asymmetric synthesis of heterocycles. Organic & Biomolecular Chemistry, 12(30), 5541–5578. [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Organic and Biomolecular Chemistry. Retrieved from [Link]

-

Saleem, M., & Jabeen, F. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Current Organic Synthesis, 18(4), 331-352. [Link]

-

Beilstein Journals. (n.d.). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

PubMed. (n.d.). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.

- Google Patents. (n.d.). US6051717A - Convergent process for the preparation of a morpholine compound.

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN110606811A - Synthetic method of L-serine methyl ester hydrochloride.

-

MDPI. (n.d.). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of alkyne- and azide-functionalised aziridine and epoxide carbocycles for development of selective glucuronidase. Retrieved from [Link]

-

Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Retrieved from [Link]

-

PubMed. (2021). Syntheses of Morpholine-Based Nucleotide Analogs for Hepatic siRNA Targeting and Stabilization. Retrieved from [Link]

-

MySkinRecipes. (n.d.). tert-butyl 2-acetylmorpholine-4-carboxylate. Retrieved from [Link]

Sources

A Technical Guide to the Physical Properties of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

Introduction

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is a chiral morpholine derivative that serves as a valuable building block in modern medicinal chemistry. Its structural features—a stereodefined morpholine scaffold, a primary amine for further functionalization, and a tert-butyloxycarbonyl (Boc) protecting group—make it a versatile intermediate in the synthesis of complex bioactive molecules. Understanding the fundamental physical properties of this compound is paramount for its effective handling, reaction optimization, purification, and formulation in any drug discovery and development workflow.

This guide provides a comprehensive overview of the known and predicted physical properties of (S)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate. It consolidates data from various sources and presents detailed, field-proven protocols for the experimental determination of these key characteristics. The methodologies are described with an emphasis on the underlying scientific principles to ensure accurate and reproducible results.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is to establish its core identity and physical constants. These data points are critical for everything from calculating molar equivalents in a reaction to selecting appropriate analytical techniques.

| Property | Value | Source |

| IUPAC Name | tert-Butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate | N/A |

| CAS Number | 879403-42-6 | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [1][2] |

| Molecular Weight | 216.28 g/mol | [1][2] |

| Appearance | Data not available; likely a solid at room temperature. | N/A |

| Boiling Point | 310.7 ± 27.0 °C (Predicted) | [2] |

| Density | 1.078 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 9.37 ± 0.29 (Predicted) | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Note: Some physical properties, such as boiling point and density, are based on computational predictions for the racemic mixture and should be confirmed experimentally.

Section 2: Solubility Profile: A Practical Assessment

A compound's solubility dictates the choice of solvents for reactions, extractions, chromatography, and formulation. The structure of (S)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate, containing both a non-polar Boc group and a basic primary amine, suggests a nuanced solubility profile. The primary amine is expected to render it soluble in aqueous acidic solutions through the formation of a polar ammonium salt.[3] Conversely, the bulky tert-butyl group and the overall carbon framework suggest solubility in a range of organic solvents.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to classifying the solubility of the compound, which is essential for designing subsequent experiments like purification or reaction workups.[4][5]

Materials:

-

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

-

Small test tubes (e.g., 13x100 mm)

-

Deionized water

-

5% (w/v) Aqueous HCl

-

5% (w/v) Aqueous NaOH

-

Dichloromethane (DCM) or Diethyl Ether

-

Vortex mixer

Procedure:

-

Sample Preparation: Place approximately 20-30 mg of the compound into four separate, labeled test tubes.

-

Solvent Addition: Add 1 mL of each test solvent (Water, 5% HCl, 5% NaOH, DCM) to the respective tubes.

-

Mixing: Vigorously shake or vortex each tube for 30-60 seconds to ensure thorough mixing.[5]

-

Observation: Allow the tubes to stand for 1-2 minutes and observe. A compound is considered "soluble" if no solid particles are visible and the solution is clear.

-

Interpretation:

-

Solubility in Water: Indicates significant polarity. The pH of this solution can be tested with litmus paper; a basic pH would be expected due to the amine group.[3][4]

-

Insoluble in Water, Soluble in 5% HCl: This is the expected result for a water-insoluble base. The amine is protonated to form a water-soluble ammonium salt, confirming its basic character.[5]

-

Solubility in 5% NaOH: Unlikely for this compound, as it lacks a significant acidic proton.

-

Solubility in DCM/Ether: Indicates affinity for non-polar or moderately polar organic solvents.

-

Section 3: Thermal Properties - Melting Point

The melting point is a fundamental physical property that provides a primary indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0 °C. Impurities depress and broaden this range.[6] Therefore, accurate determination is crucial for quality control.

Experimental Protocol: Melting Point Determination (Capillary Method)

This is the most common and reliable method for determining the melting point of a solid organic compound.[7] It relies on controlled heating and precise observation.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)

-

Glass capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, gently grind the crystalline sample into a fine powder.[8]

-

Loading the Capillary: Tap the open end of a capillary tube into the powder until a small amount of solid enters the tube. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end.[6][8] The final packed sample height should be 2-3 mm for an accurate reading.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[8]

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating rapidly (10-20 °C/min) to find a rough range.[6] This saves time during the accurate measurement.

-